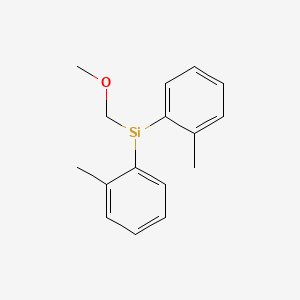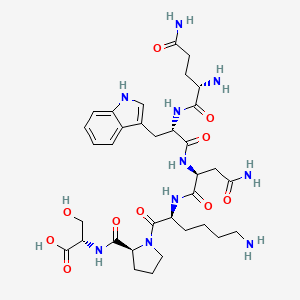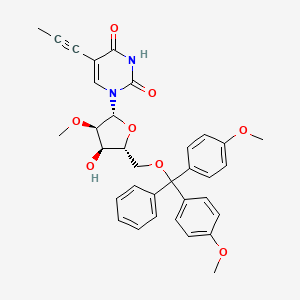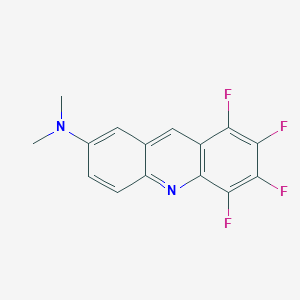
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is a fluorinated acridine derivative Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine typically involves the nucleophilic aromatic substitution of a suitable acridine precursor with fluorine-containing reagents. One common method involves the reaction of 5,6,7,8-tetrafluoroacridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced acridine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while nucleophilic substitution can produce a variety of substituted acridine derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photodetectors.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. The fluorine atoms enhance its binding affinity and specificity to the target molecules. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrafluoroacridine: Lacks the N,N-dimethylamino group but shares the fluorinated acridine core.
N,N-Dimethylacridin-2-amine: Similar structure but without the fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ): Another fluorinated compound with different functional groups and applications.
Uniqueness
5,6,7,8-Tetrafluoro-N,N-dimethylacridin-2-amine is unique due to the combination of fluorine atoms and the N,N-dimethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
643032-48-8 |
|---|---|
Formule moléculaire |
C15H10F4N2 |
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoro-N,N-dimethylacridin-2-amine |
InChI |
InChI=1S/C15H10F4N2/c1-21(2)8-3-4-10-7(5-8)6-9-11(16)12(17)13(18)14(19)15(9)20-10/h3-6H,1-2H3 |
Clé InChI |
PWIGNDHAWYEUBO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


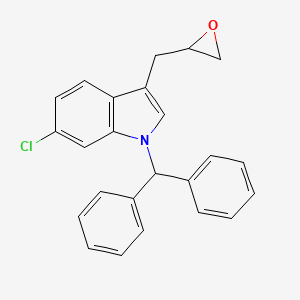
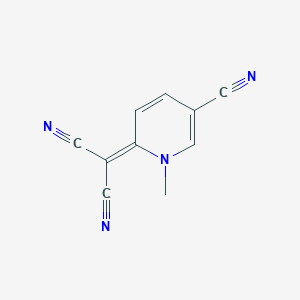
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
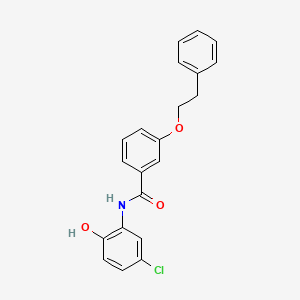
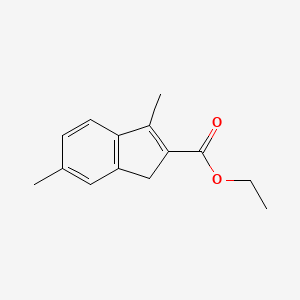
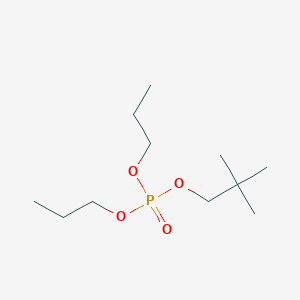
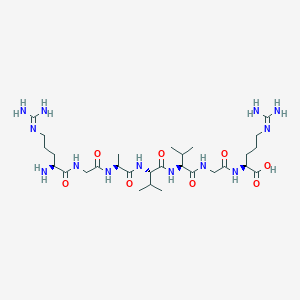
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
